molecular formula C8H10N4O2 B1431767 N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide CAS No. 1423024-70-7

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide

Cat. No. B1431767
M. Wt: 194.19 g/mol
InChI Key: YUPHNPNAJKHUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide (NHPAA) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of science and technology. It is a versatile compound that can be used in a variety of ways, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in pharmacological studies.

Scientific Research Applications

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a drug target in pharmacological studies. It has also been used to study the binding of proteins to other molecules, and to study the effects of different drugs on cellular processes. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been used to study the effects of environmental pollutants on human health.

Mechanism Of Action

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide is believed to act as an anti-inflammatory agent, reducing inflammation in cells and tissues.

Biochemical And Physiological Effects

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to reduce inflammation in cells and tissues, and to scavenge free radicals and prevent oxidative damage to cells. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been shown to have anti-cancer properties, and to modulate the activity of certain gene pathways.

Advantages And Limitations For Lab Experiments

The use of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, it is a versatile compound that can be used in a variety of ways, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in pharmacological studies. However, there are also some limitations to using N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide in laboratory experiments. It is a relatively unstable compound, and it can degrade quickly when exposed to light or oxygen. In addition, it can be toxic to certain organisms, and it can interfere with certain biochemical processes.

Future Directions

The potential applications of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide are vast, and there are many future directions for research. One potential direction is to further explore its use as a drug target in pharmacological studies. Another potential direction is to investigate its potential as an antioxidant and anti-inflammatory agent, and to study its effects on gene pathways. In addition, further research could be conducted to investigate its potential as an inhibitor of certain enzymes, and to explore its potential as a reagent in chemical synthesis. Finally, further research could be conducted to explore its potential as a catalyst in organic reactions, and to investigate its potential as a tool for environmental pollution studies.

properties

IUPAC Name

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5(13)11-7-2-6(3-10-4-7)8(14)12-9/h2-4H,9H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHNPNAJKHUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.